

Assessing the Selectivity Profile of BAY-4931: A Comparative Guide

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Compound of Interest

Compound Name: BAY-4931
Cat. No.: B10857054

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For researchers and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity profile of **BAY-4931**, a potent covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), against other commonly used PPAR γ modulators, T0070907 and SR10221.

Comparative Selectivity Profile

The following table summarizes the available quantitative data on the selectivity of **BAY-4931** and its comparators against various nuclear receptors. The data is presented as IC₅₀ (the half maximal inhibitory concentration) or EC₅₀ (the half maximal effective concentration) values, which indicate the potency of the compound in inhibiting or activating the target receptor, respectively.

Compound	Target	Assay Type	IC50 / EC50 (nM)	Selectivity vs. PPAR γ	Reference
BAY-4931	human PPAR γ	Cellular Reporter Assay	0.17	-	[1]
human PPARA	Cellular Reporter Assay	>10,000	>58,824-fold	[1]	
human PPAR δ	Cellular Reporter Assay	>10,000	>58,824-fold	[1]	
human PXR	Cellular Reporter Assay	>10,000	>58,824-fold	[1]	
T0070907	human PPAR γ	Competitive Binding Assay	1	-	
human PPARA	Not Specified	>800	>800-fold		
human PPAR δ	Not Specified	>800	>800-fold		
SR10221	human PPAR γ	Biochemical Peptide Recruitment Assay	13	-	[2]

Note: A comprehensive selectivity panel of **BAY-4931** against a broad range of kinases and other off-targets is not publicly available. The provided data focuses on its selectivity against other members of the PPAR nuclear receptor family and the Pregnane X Receptor (PXR).

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.

LanthaScreen™ TR-FRET PPAR γ Corepressor Recruitment Assay

This biochemical assay is designed to measure the ability of a test compound to modulate the interaction between the PPAR γ ligand-binding domain (LBD) and a corepressor peptide. The assay relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged PPAR γ LBD and a fluorescein-labeled corepressor peptide.

Protocol:

- Reagent Preparation:
 - Prepare a 2X working solution of the GST-PPAR γ LBD and a 2X working solution of the fluorescein-corepressor peptide and terbium-labeled anti-GST antibody mixture in the appropriate assay buffer.
 - Test compounds are serially diluted to create a 10-point dose-response curve. The final concentration of DMSO in the assay should not exceed 1%.
- Assay Procedure:
 - Add the test compound dilutions to the wells of a 384-well assay plate.
 - Add the 2X GST-PPAR γ LBD solution to the wells.
 - Add the 2X fluorescein-corepressor peptide and terbium-labeled anti-GST antibody mixture to the wells.
 - Incubate the plate at room temperature for 1-4 hours, protected from light.
- Data Acquisition:

- Measure the TR-FRET signal using a plate reader capable of excitation at approximately 340 nm and measuring emission at 495 nm (terbium emission) and 520 nm (FRET signal).
 - The TR-FRET ratio is calculated by dividing the emission signal at 520 nm by the emission signal at 495 nm.
 - Data Analysis:
 - Plot the TR-FRET ratio against the logarithm of the compound concentration.
 - Fit the data using a sigmoidal dose-response curve to determine the EC50 or IC50 value.
- [3][4]

RT112-FABP4-NLucP Cellular Reporter Assay

This cell-based assay is used to determine the functional activity of compounds on PPAR γ -mediated gene transcription. The assay utilizes the RT112 bladder cancer cell line, which endogenously expresses PPAR γ . These cells are engineered to express a NanoLuc[®] luciferase (NLucP) reporter gene under the control of the fatty acid-binding protein 4 (FABP4) promoter, a known PPAR γ target gene.

Protocol:

- Cell Culture and Seeding:
 - Culture RT112-FABP4-NLucP cells in appropriate growth medium.
 - Seed the cells into 96-well or 384-well assay plates at a predetermined density and allow them to attach overnight.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in cell culture medium.
 - Remove the growth medium from the cells and add the compound dilutions.
 - Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

- Luciferase Assay:
 - Lyse the cells and measure the NanoLuc® luciferase activity using a commercial luciferase assay system and a luminometer.
- Data Analysis:
 - Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the compounds.
 - Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

UM-UC-9 Cell Proliferation Assay

This assay assesses the anti-proliferative effects of the test compounds on the UM-UC-9 bladder cancer cell line, which is known to be sensitive to PPAR γ modulation.

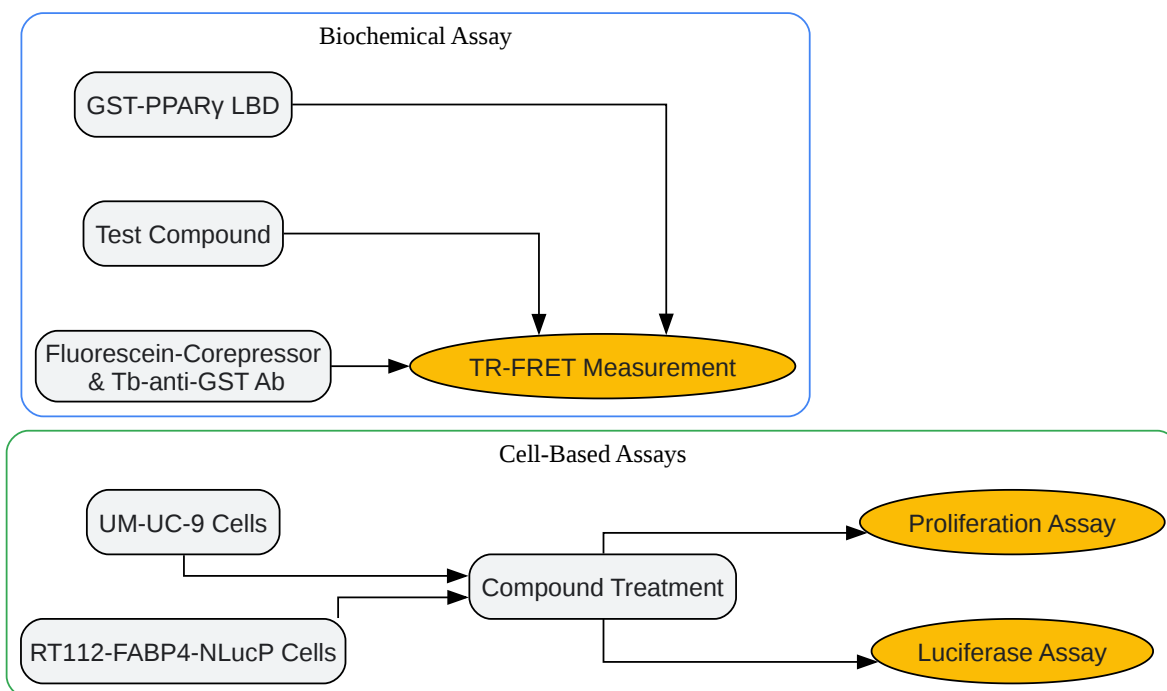
Protocol:

- Cell Culture and Seeding:
 - Culture UM-UC-9 cells in the recommended growth medium.
 - Seed the cells into 96-well plates at a specified density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with a range of concentrations of the test compounds.
 - Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.
- Cell Viability Measurement:
 - Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

- For the MTT assay, incubate the cells with MTT solution, which is converted by viable cells into a colored formazan product. The absorbance of the dissolved formazan is then measured.
- Data Analysis:
 - Calculate the percentage of cell viability relative to a vehicle-treated control.
 - Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (the concentration that causes 50% growth inhibition).[5]

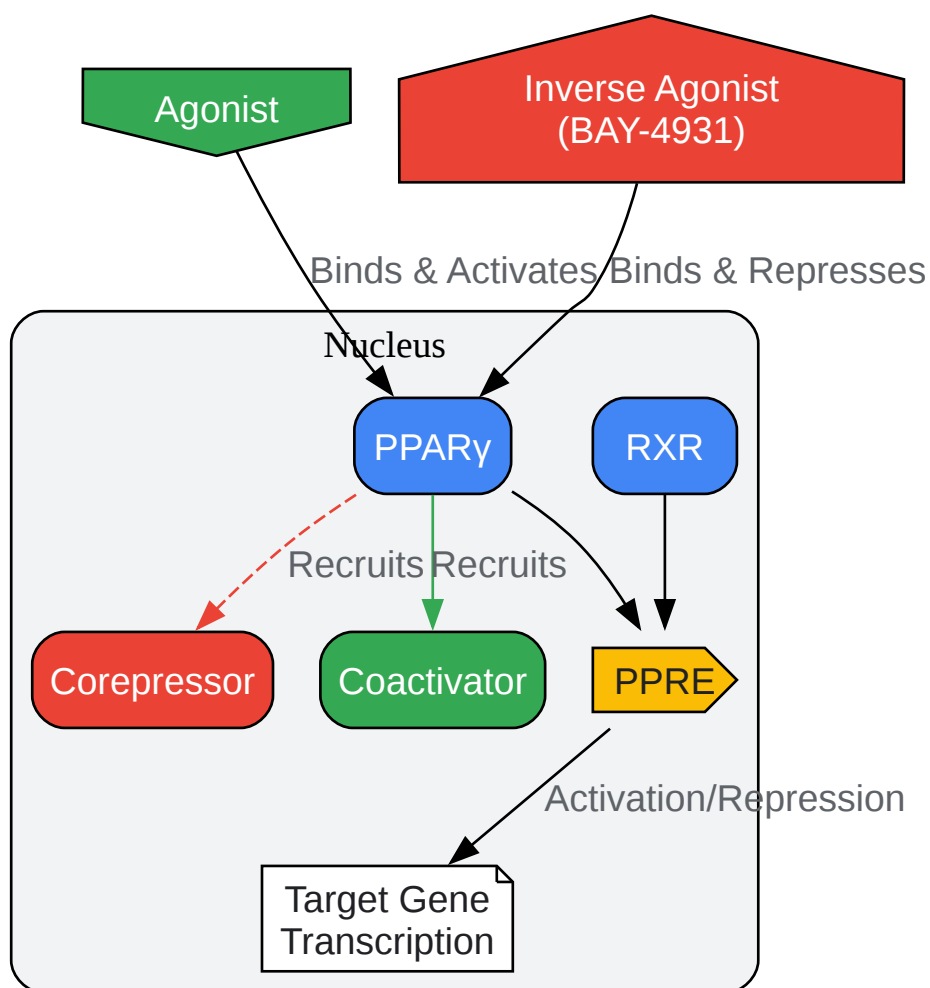
Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.



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Caption: Workflow for assessing **BAY-4931**'s activity.



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Caption: PPARγ signaling and inverse agonist action.

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